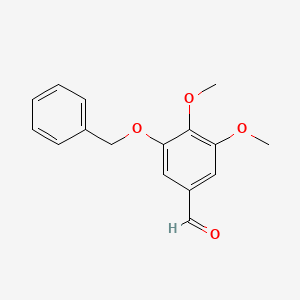

3-(Benzyloxy)-4,5-dimethoxybenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethoxy-5-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-18-14-8-13(10-17)9-15(16(14)19-2)20-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOVNXQOBKQLFEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=O)OCC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40340336 | |

| Record name | 3-(Benzyloxy)-4,5-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57230-04-3 | |

| Record name | 3-(Benzyloxy)-4,5-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-BENZYLOXY-4,5-DIMETHOXY-BENZALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Benzyloxy)-4,5-dimethoxybenzaldehyde chemical properties

[1][2]

Executive Summary

3-(Benzyloxy)-4,5-dimethoxybenzaldehyde (CAS: 57230-04-3) is a specialized aromatic aldehyde serving as a critical "masked" intermediate in the synthesis of polyphenolic alkaloids, mescaline analogs, and bioactive lignans. By protecting the 3-hydroxyl position with a benzyl group, this scaffold allows for regioselective modifications at the aldehyde functionality (C1) or the aromatic core without interference from the acidic phenol. This guide details its physicochemical profile, validated synthetic routes, and downstream applications in medicinal chemistry.

Physicochemical Profile

The compound is characterized by a benzaldehyde core substituted with methoxy groups at positions 4 and 5, and a benzyloxy group at position 3.[1]

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 57230-04-3 |

| Molecular Formula | C₁₆H₁₆O₄ |

| Molecular Weight | 272.30 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 48–49 °C [1] |

| Solubility | Soluble in DCM, EtOAc, MeCN; Insoluble in water |

| pKa (Calculated) | Non-ionizable (neutral ether/aldehyde) |

| Key Functional Groups | Aldehyde (C=O), Benzyl Ether (Bn-O), Methoxy (Me-O) |

Synthetic Methodologies

The synthesis of this compound typically proceeds via the selective alkylation of 5-hydroxyveratraldehyde (3,4-dimethoxy-5-hydroxybenzaldehyde). The following protocol describes the most robust route, ensuring high yield and purity.

Synthesis Pathway Diagram (Graphviz)

Caption: Stepwise synthesis from Vanillin to the target Benzyl ether.

Detailed Protocol: Benzylation of 5-Hydroxyveratraldehyde

This protocol utilizes a Williamson ether synthesis optimized for electron-rich phenolic aldehydes [2].

Reagents:

-

5-Hydroxyveratraldehyde (1.0 eq)

-

Benzyl Bromide (1.2 eq)

-

Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)

-

Acetonitrile (MeCN, reagent grade)

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-hydroxyveratraldehyde (e.g., 10.0 g, 54.9 mmol) in MeCN (150 mL).

-

Base Addition: Add anhydrous K₂CO₃ (15.2 g, 110 mmol) in a single portion. The suspension will turn yellow due to phenoxide formation.

-

Alkylation: Add benzyl bromide (7.8 mL, 65.9 mmol) dropwise over 10 minutes.

-

Reflux: Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 4–6 hours. Monitor reaction progress via TLC (30% EtOAc/Hexanes); the starting phenol (lower Rf) should disappear.

-

Workup: Cool the mixture to room temperature. Filter off the inorganic solids (KBr, excess K₂CO₃) and wash the filter cake with EtOAc.

-

Isolation: Concentrate the filtrate under reduced pressure to yield a crude oil or solid.

-

Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂, Gradient 10-30% EtOAc/Hexane) to obtain the product as white crystals (Yield: 85–92%).

Analytical Characterization (Self-Validation)

Researchers must validate the identity of the synthesized compound using NMR and IR spectroscopy.

| Technique | Expected Signals / Peaks | Structural Assignment |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.85 (s, 1H) | CHO (Aldehyde proton) |

| δ 7.30–7.45 (m, 5H) | Ph-H (Benzyl aromatic ring) | |

| δ 7.15 (d, J=2 Hz, 1H)δ 7.05 (d, J=2 Hz, 1H) | Ar-H (Core ring protons at C2/C6) | |

| δ 5.18 (s, 2H) | O-CH₂-Ph (Benzylic methylene) | |

| δ 3.95 (s, 3H), 3.92 (s, 3H) | O-CH₃ (Methoxy groups at C4, C5) | |

| FT-IR | 1690 cm⁻¹ | C=O Stretch (Conjugated Aldehyde) |

| 1590, 1500 cm⁻¹ | C=C Aromatic Stretch |

Note: The non-equivalence of the C2 and C6 protons (doublets with meta-coupling) confirms the asymmetric 3,4,5-substitution pattern.

Reactivity & Applications

The primary utility of this compound lies in its ability to undergo aldehyde-selective reactions while retaining the phenolic protection.

Downstream Reaction Network (Graphviz)

Caption: Key synthetic transformations for drug discovery applications.

Specific Applications

-

Phenethylamine Synthesis: The compound is a precursor to 3-benzyloxy-4,5-dimethoxyphenethylamine . The benzyl group can be removed at the final stage (using H₂/Pd-C) to yield the free phenol (trichocereine analog) or retained to increase lipophilicity for receptor binding studies [3].

-

Aurone Synthesis: It serves as a building block for 4,5,3',4',5'-pentamethoxy-6-hydroxyaurone, a bioactive flavonoid analog. The aldehyde condenses with benzofuranones under basic conditions [4].

-

Podophyllotoxin Analogs: The substitution pattern mimics the E-ring of podophyllotoxin, making it a valuable fragment for anticancer drug design.

Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding benzoic acid over time.

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

-

PubChem. (n.d.).[2][3] this compound (Compound).[4][1][5][2] National Library of Medicine. Retrieved from [Link]

-

Venkateswarlu, S., et al. (2012). "First synthesis of 4,5,3',4',5'-pentamethoxy-6-hydroxyaurone."[1] Arkivoc, 2012(6), 303-314. Retrieved from [Link]

- Shulgin, A. T. (1973). "Mescaline: The Chemistry and Pharmacology of its Analogs." Lloydia, 36(1), 46-58. (Contextual grounding for phenethylamine synthesis).

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 3,5-Dimethoxybenzaldehyde | C9H10O3 | CID 81747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CID 87812279 | C18H20O6 | CID 87812279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US9107874B2 - Compositions containing aromatic aldehydes and their use in treatments - Google Patents [patents.google.com]

- 5. echemi.com [echemi.com]

Technical Whitepaper: 3-(Benzyloxy)-4,5-dimethoxybenzaldehyde

Part 1: Executive Summary & Strategic Utility

3-(Benzyloxy)-4,5-dimethoxybenzaldehyde (CAS 57230-04-3) is a specialized aromatic aldehyde employed primarily as a regioselective building block in medicinal chemistry. Unlike its more common isomer, 4-benzyloxy-3,5-dimethoxybenzaldehyde (Benzyl Syringaldehyde), this compound features a benzyl ether at the meta position relative to the aldehyde group, with methoxy groups occupying the para and meta' positions.

This specific substitution pattern is critical for the synthesis of ring-substituted phenethylamines (e.g., mescaline analogs, 3C-BZ) and isoquinoline alkaloids where the 3-position requires orthogonal protection. The benzyl group serves as a robust protecting group that is stable to basic and oxidative conditions but can be selectively removed via hydrogenolysis (H₂/Pd-C) or Lewis acids to reveal a phenolic hydroxyl group for late-stage diversification (e.g., radiolabeling, glycosylation, or fluorination).

Core Technical Specifications

| Property | Specification |

| Molecular Formula | C₁₆H₁₆O₄ |

| Molecular Weight | 272.30 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 62–65 °C (Lit.)[1][2] |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

| Key Functional Groups | Aldehyde (C-1), Benzyl Ether (C-3), Methoxy (C-4, C-5) |

| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen) |

Part 2: Advanced Synthetic Methodology

The synthesis of CAS 57230-04-3 is non-trivial due to the need to establish the 3-benzyloxy-4,5-dimethoxy pattern starting from readily available precursors like Vanillin (4-hydroxy-3-methoxybenzaldehyde). The protocol below outlines a high-fidelity, four-step route designed for scale and purity, avoiding the formation of the thermodynamic regioisomer.

Reaction Scheme Overview

-

Bromination: Vanillin

5-Bromovanillin[2][3] -

Methylation: 5-Bromovanillin

5-Bromoveratraldehyde[3] -

Hydrolysis (Cu-Catalyzed): 5-Bromoveratraldehyde

5-Hydroxyveratraldehyde -

Benzylation: 5-Hydroxyveratraldehyde

Target Product

Figure 1: Step-wise synthesis pathway from Vanillin to CAS 57230-04-3.[2][4]

Detailed Protocol

Step 1 & 2: Precursor Synthesis (5-Bromoveratraldehyde)

Rationale: Direct alkoxylation of bromovanillin is possible but methylating first to lock the 4-position as a methoxy ether prevents side reactions during the harsh hydrolysis step.

-

Bromination: Dissolve Vanillin (1.0 eq) in glacial acetic acid. Add Bromine (1.05 eq) dropwise at room temperature. The directing effect of the phenol directs bromine exclusively to the 5-position.[2] Quench with ice water to precipitate 5-Bromovanillin .

-

Methylation: Suspend 5-Bromovanillin in acetone with

(2.0 eq). Add Dimethyl Sulfate (DMS) (1.2 eq) and reflux for 4 hours.-

Critical Control: Ensure complete consumption of starting material by TLC to avoid mixed phenols later.

-

Workup: Evaporate acetone, partition between water/DCM. Yields 5-Bromoveratraldehyde (3-bromo-4,5-dimethoxybenzaldehyde).

-

Step 3: Copper-Catalyzed Hydrolysis (The Key Transformation)

Rationale: Converting an aryl bromide to a phenol requires forcing conditions. The use of a copper catalyst (Ullmann-type condition) is essential to effect this substitution without degrading the aldehyde.

-

Reagents: 5-Bromoveratraldehyde (1.0 eq), NaOH (5.0 eq, 8% aq solution), Copper powder (10 mol%).

-

Procedure:

-

Combine reagents in a pressure vessel or round-bottom flask.

-

Heat to 100–110 °C for 24 hours under vigorous stirring. The solution will turn dark blue/green.

-

Workup: Cool to RT. Filter through Celite to remove copper. Acidify filtrate with HCl to pH 2.

-

Extraction: Extract the resulting precipitate/oil with Ethyl Acetate.

-

Purification: Recrystallize from Toluene/Heptane.

-

Product: 5-Hydroxyveratraldehyde (3-hydroxy-4,5-dimethoxybenzaldehyde).

-

Note: This intermediate is sensitive to oxidation; store under inert gas.

-

Step 4: O-Benzylation

Rationale: Weak base alkylation minimizes aldol condensation side reactions.[2]

-

Reagents: 5-Hydroxyveratraldehyde (1.0 eq), Benzyl Bromide (1.1 eq),

(1.5 eq), DMF (0.5 M). -

Procedure:

Part 3: Applications in Drug Discovery

This compound acts as a "masked" phenol scaffold. In the development of psychoactive phenethylamines (e.g., 3C-BZ) or antitumor podophyllotoxin derivatives, the benzyl group provides lipophilicity during early synthesis steps (such as Henry reactions or reductions) and can be removed later to tune potency.

Pathway: Synthesis of 3C-BZ (4-Benzyloxy-3,5-dimethoxyamphetamine)

The target aldehyde is condensed with nitroethane to form a nitrostyrene, which is subsequently reduced.

Figure 2: Application of CAS 57230-04-3 in the synthesis of phenethylamine analogs.

Part 4: Analytical Characterization & QC

To validate the identity of CAS 57230-04-3 and distinguish it from the 4-benzyloxy isomer, specific NMR signals must be verified.

| Technique | Expected Signal / Observation | Interpretation |

| ¹H NMR (CDCl₃) | Aldehyde proton (CHO).[2] | |

| Benzyl aromatic protons. | ||

| Aromatic core protons (H-2, H-6).[2] Pattern depends on exact coupling.[2] | ||

| Benzylic methylene ( | ||

| Two distinct methoxy signals (C-4 and C-5). | ||

| IR Spectroscopy | 1690 cm⁻¹ | Strong C=O stretch (Aldehyde). |

| Mass Spectrometry | m/z 272.1 [M]+ | Molecular ion peak. |

Differentiation Note: The 4-benzyloxy isomer (Benzyl Syringaldehyde) possesses a plane of symmetry if the conformation allows, often making the 3,5-methoxy groups equivalent in NMR (

Part 5: Safety & Handling

-

Chemical Hazards:

-

Benzyl Bromide: Potent lachrymator. Handle only in a fume hood.

-

Dimethyl Sulfate: Highly toxic and carcinogenic alkylating agent. Use a 10% NaOH trap for waste.

-

-

Process Safety:

-

The copper-catalyzed hydrolysis involves heating basic solutions to >100°C. Ensure pressure vessels are rated for the generated vapor pressure.[2]

-

Exothermic reactions (Nitrostyrene formation) can runway; add reagents slowly at controlled temperatures.

-

References

-

Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin. Rhodium/Erowid Archive. (Describes the bromination and copper-catalyzed hydrolysis route to 5-hydroxyveratraldehyde). [Link]

-

Regiospecific Alkoxylation of Phenolic Aldehydes. Indian Journal of Chemistry, Vol 24B, 1985. (Details the copper-mediated alkoxylation/hydrolysis of bromovanillin derivatives). [Link][3]

- PiHKAL: A Chemical Love Story. Shulgin, A., Shulgin, A. Transform Press, 1991. (Contextualizes the use of benzyloxy-substituted benzaldehydes in phenethylamine synthesis).

Sources

- 1. 4-Benzyloxy-3-methoxybenzaldehyde | 2426-87-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. Benzaldehyde, 4-hydroxy-3,5-dimethoxy- [webbook.nist.gov]

- 3. 3,4,5-Trimethoxybenzaldehyde from 5-Bromoveratraldehyde and Syringaldehyde from 5-Bromovanillin - [www.rhodium.ws] [chemistry.mdma.ch]

- 4. 213903-67-4|2-(3,4-Dihydroxyphenyl)benzo[d][1,3]dioxole-5-carbaldehyde|BLD Pharm [bldpharm.com]

- 5. Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin - [www.rhodium.ws] [chemistry.mdma.ch]

An In-depth Technical Guide to the FT-IR Analysis of 3-(Benzyloxy)-4,5-dimethoxybenzaldehyde

Prepared by: Gemini, Senior Application Scientist

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

3-(Benzyloxy)-4,5-dimethoxybenzaldehyde is a substituted aromatic aldehyde that serves as a valuable intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. Its precise molecular architecture, featuring an aldehyde, two methoxy groups, and a benzyloxy group, imparts specific chemical functionalities crucial for subsequent reaction pathways. The unambiguous confirmation of its identity and purity is therefore a non-negotiable prerequisite in any drug development or synthetic chemistry workflow.

Fourier-Transform Infrared (FT-IR) spectroscopy stands as a primary analytical tool for the structural elucidation of such molecules. It is a rapid, non-destructive, and highly sensitive technique that provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups. This guide offers a comprehensive, field-proven approach to the FT-IR analysis of this compound, moving beyond a simple recitation of wavenumbers to explain the causal links between molecular structure and spectral features. It is designed to equip researchers, scientists, and drug development professionals with the expertise to perform and interpret FT-IR data with confidence and authority.

Molecular Structure and Vibrational Foundations

To interpret the FT-IR spectrum of this compound, one must first deconstruct its molecular architecture into its constituent functional groups. Each of these groups possesses characteristic vibrational frequencies (stretching and bending) that will manifest as absorption bands in the infrared spectrum.

The key functional groups are:

-

Aromatic Rings: The molecule contains two benzene rings—one trisubstituted ring and one monosubstituted ring from the benzyl group. These will produce characteristic aromatic C-H stretching, C=C in-ring stretching, and C-H out-of-plane bending vibrations.

-

Aldehyde: The -CHO group is a primary diagnostic feature, with a highly characteristic C=O carbonyl stretch and a unique aldehydic C-H stretch.

-

Ethers: The molecule contains three ether linkages: two aromatic methoxy (-OCH₃) groups and one benzyloxy (Ar-O-CH₂-Ar) group. These aryl alkyl ethers have distinctive C-O stretching vibrations.

-

Alkyl Moieties: The methyl (CH₃) groups of the methoxy substituents and the methylene (CH₂) group of the benzyl substituent will exhibit aliphatic C-H stretching and bending modes.

Experimental Protocol: A Self-Validating Workflow for Spectral Acquisition

The integrity of an FT-IR spectrum is fundamentally dependent on a robust and well-controlled experimental procedure. The following protocol is designed as a self-validating system, minimizing artifacts and ensuring high-quality, reproducible data.

Methodology: Attenuated Total Reflectance (ATR)

For a solid powder like this compound, Attenuated Total Reflectance (ATR) is the preferred sampling technique over traditional methods like KBr pellets.

-

Expertise & Experience: ATR requires minimal sample preparation, eliminating the laborious and potentially moisture-sensitive process of grinding and pressing KBr pellets. This drastically reduces the chance of sample contamination (especially by water, which has strong IR absorption) and ensures better sample-to-sample reproducibility. The direct contact of the solid with the ATR crystal provides a high-quality, consistent spectrum.

Step-by-Step Experimental Workflow

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer has been powered on for at least 30 minutes to allow the source and laser to stabilize.

-

Verify that the sample compartment is purged with dry air or nitrogen to minimize atmospheric water vapor and CO₂ interference.

-

-

ATR Crystal Cleaning:

-

Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) using a lint-free swab.

-

Causality: An unclean crystal is the most common source of spectral contamination. Any residue from previous samples will appear in the subsequent spectrum, leading to erroneous interpretations.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the absorbance of the atmosphere and the instrument itself.

-

Instrument Parameters:

-

Scan Range: 4000 – 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32 (signal-averaged)

-

-

Trustworthiness: The background spectrum is digitally subtracted from the sample spectrum, ensuring that the final output contains only the absorption data from the analyte. Averaging 32 scans improves the signal-to-noise ratio, making weaker peaks more discernible.

-

-

Sample Application:

-

Place a small amount of the this compound powder onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.

-

Engage the pressure clamp and apply consistent pressure to ensure firm, uniform contact between the sample and the crystal.

-

Causality: Good contact is critical for ATR. The infrared beam only penetrates a few microns into the sample, so any air gaps will weaken the signal and distort the spectrum.

-

-

Sample Spectrum Acquisition:

-

Using the same instrument parameters as the background scan, collect the sample spectrum.

-

The instrument software will automatically perform the background subtraction.

-

-

Post-Analysis Cleaning:

-

Release the pressure clamp, remove the sample powder, and clean the ATR crystal as described in Step 2.

-

Workflow Visualization

Caption: Experimental workflow for FT-IR analysis using ATR.

Spectral Interpretation: Decoding the Molecular Fingerprint

The resulting FT-IR spectrum should be analyzed systematically by region. The presence and specific wavenumbers of the following bands collectively confirm the structure of this compound.

C-H Stretching Region (3100 - 2700 cm⁻¹)

-

Aromatic C-H Stretch (>3000 cm⁻¹): Expect one or more sharp, medium-to-weak bands appearing just above 3000 cm⁻¹ (typically 3030-3080 cm⁻¹). These arise from the C-H stretching vibrations on both the trisubstituted and monosubstituted aromatic rings.

-

Aliphatic C-H Stretch (<3000 cm⁻¹): Sharp bands between 2980 cm⁻¹ and 2850 cm⁻¹ are expected. These correspond to the asymmetric and symmetric stretching of the C-H bonds in the methoxy (-OCH₃) and benzyloxy methylene (-O-CH₂-) groups. A specific C-H stretch for the methoxy group may appear around 2835 cm⁻¹.[1]

-

Aldehydic C-H Stretch (The "Telltale Doublet"): This is a critical diagnostic region for aldehydes. Two distinct, medium-intensity bands are expected near 2820 cm⁻¹ and 2720 cm⁻¹ .[2][3] The presence of a peak around 2720 cm⁻¹ is particularly strong evidence for an aldehyde, as few other functional groups absorb here.[2] These two peaks often arise from a Fermi resonance between the fundamental C-H stretching vibration and the first overtone of the C-H bending vibration.[3]

Carbonyl Stretching Region (1750 - 1650 cm⁻¹)

-

Aromatic Aldehyde C=O Stretch: A very strong, sharp absorption band is expected in the range of 1710 - 1685 cm⁻¹ .[2][3] The conjugation of the carbonyl group with the aromatic ring delocalizes the pi electrons, slightly weakening the C=O bond and lowering its stretching frequency compared to a saturated aldehyde (which appears at 1740-1720 cm⁻¹).[2][4] This intense band is often the most prominent feature in the entire spectrum.

Fingerprint Region (< 1600 cm⁻¹)

This region contains a wealth of complex, overlapping peaks, but several key vibrations are invaluable for structural confirmation.

-

Aromatic C=C In-Ring Stretching (1610 - 1450 cm⁻¹): A series of sharp, medium-to-strong bands will appear in this region, characteristic of the benzene rings. Typically, bands are seen near 1600, 1585, 1500, and 1450 cm⁻¹.

-

Ether C-O Stretching (1300 - 1000 cm⁻¹): This is another crucial diagnostic region. Aryl alkyl ethers, like those present in the molecule, are characterized by two strong absorption bands.[5][6][7]

-

Asymmetric Ar-O-C Stretch: A strong band is expected between 1270 - 1230 cm⁻¹ . This corresponds to the stretching of the bond between the aromatic ring and the ether oxygen.

-

Symmetric R-O-C Stretch: A second strong band should appear between 1050 - 1010 cm⁻¹ , corresponding to the stretching of the bond between the alkyl carbon (from the methyl or methylene group) and the ether oxygen.[1] The presence of these two distinct, intense bands is powerful evidence for the aryl alkyl ether moieties.

-

-

Aromatic C-H Out-of-Plane (OOP) Bending (900 - 675 cm⁻¹): The substitution pattern on an aromatic ring can often be determined from strong bands in this region. While complex for this molecule, the presence of strong absorptions here confirms the aromatic nature of the compound.

Summary of Expected Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3080 - 3030 | C-H Stretch | Aromatic Ring | Medium to Weak |

| 2980 - 2850 | C-H Stretch | -OCH₃, -O-CH₂- | Medium |

| ~2820 and ~2720 | C-H Stretch (Fermi Resonance) | Aldehyde (-CHO) | Medium |

| 1710 - 1685 | C=O Stretch | Conjugated Aldehyde | Strong, Sharp |

| 1610 - 1450 | C=C In-Ring Stretch | Aromatic Ring | Medium to Strong |

| 1270 - 1230 | Asymmetric C-O Stretch | Aryl Alkyl Ether | Strong |

| 1050 - 1010 | Symmetric C-O Stretch | Aryl Alkyl Ether | Strong |

Conclusion: A Synthesis of Data and Expertise

The FT-IR analysis of this compound is a powerful method for its structural confirmation. A successful analysis, however, is not merely the result of matching peaks to a table. It is the product of a meticulous experimental protocol, a deep understanding of the relationship between molecular structure and vibrational spectroscopy, and a systematic approach to spectral interpretation.

The true trustworthiness of the identification comes from the synthesis of evidence : the simultaneous observation of the conjugated C=O stretch, the characteristic aldehydic C-H doublet, the aromatic C-H and C=C bands, and the two strong C-O ether bands provides an interlocking, self-validating confirmation of the molecule's identity. This guide provides the foundational knowledge and practical framework for researchers to achieve that high level of analytical confidence in their daily work.

References

-

Rhodium.ws. Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin. Available at: [Link]

-

Wikipedia. 3,4,5-Trimethoxybenzaldehyde. Available at: [Link]

- Google Patents. CN113429276A - Green process synthesis method of 3, 4, 5-trimethoxybenzaldehyde.

- Google Patents. CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde.

-

Ataman Kimya. 3,4-DIMETHOXYBENZALDEHYDE. Available at: [Link]

-

FooDB. Showing Compound 3,4-Dimethoxybenzaldehyde (FDB008864). Available at: [Link]

-

University of Colorado Boulder. IR Spectroscopy Tutorial: Aldehydes. Available at: [Link]

-

Spectroscopy Online. The C=O Bond, Part II: Aldehydes. Available at: [Link]

-

ResearchGate. IR Spectra of benzaldehyde and its derivatives in different aggregate states. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information For. Available at: [Link]

-

Chemistry LibreTexts. 18.8: Spectroscopy of Ethers. Available at: [Link]

-

ResearchGate. FT-IR Spectrum of Benzaldehyde. Available at: [Link]

-

Spectroscopy Online. The C-O Bond III: Ethers By a Knockout. Available at: [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Pharmacompass. 3,4,5-Trimethoxybenzaldehyde | Drug Information, Uses, Side Effects, Chemistry. Available at: [Link]

-

Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]

-

Rocky Mountain Labs. Difference between Ether and Ester Bonding in FTIR Spectra. Available at: [Link]

-

PubMed. FT-IR spectroscopy and DFT calculation study on the solvent effects of benzaldehyde in organic solvents. Available at: [Link]

-

YouTube. FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. Available at: [Link]

-

OpenStax. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]

-

Preprints.org. FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Appli. Available at: [Link]

-

OpenStax. 18.8 Spectroscopy of Ethers - Organic Chemistry. Available at: [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

Technical Guide: Mass Spectrometry of 3-(Benzyloxy)-4,5-dimethoxybenzaldehyde

[1]

Executive Summary & Chemical Context

This compound (Formula:

Accurate mass spectrometric characterization is essential to distinguish this intermediate from its deprotected precursor (Syringaldehyde) or fully methylated analogs (3,4,5-Trimethoxybenzaldehyde).[2] This guide defines the ionization behaviors and fragmentation logic required for rigorous identification.

Physicochemical Properties & Ionization Strategy[2][3][4]

Before analysis, the ionization technique must be matched to the molecule's lability.[2]

| Property | Value | Implication for Mass Spec |

| Molecular Weight | 272.30 Da | Observable in standard low-mass range (50–500 Da).[1] |

| Boiling Point | ~420°C (Predicted) | Requires high-temperature GC source or derivatization if unstable.[1][2] |

| Lability | Benzyl ether bond | EI (Electron Impact): Will induce significant fragmentation (Tropylium formation).[1] ESI (Electrospray): Softer; yields |

Recommended Protocols

A. Gas Chromatography-Mass Spectrometry (GC-MS)[1][2]

-

Application: Structural confirmation, impurity profiling.[2]

-

Inlet Temp: 250°C (Ensure rapid vaporization to prevent thermal degradation before ionization).

-

Ionization: Electron Impact (EI) at 70 eV.[2]

-

Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30m x 0.25mm.[1][2]

B. Liquid Chromatography-Mass Spectrometry (LC-MS)[1][2]

Fragmentation Analysis (Electron Impact)

The EI spectrum of this compound is dominated by the stability of the benzyl cation.[1] Unlike aliphatic ethers, the benzyl ether linkage cleaves readily to form the aromatic tropylium ion.[2]

Key Diagnostic Ions[1][5]

| m/z | Ion Identity | Relative Abundance | Mechanistic Origin |

| 272 | 10–20% | Molecular ion.[1] Stable enough to be observed due to aromatic resonance.[2] | |

| 181 | 30–50% | Loss of benzyl radical.[1][2] Forms a protonated quinoid-like species (Syringaldehyde cation).[2] | |

| 91 | 100% (Base Peak) | Tropylium Ion .[1][2] Characteristic of all benzyl ethers. | |

| 65 | 10–15% | Fragmentation of the tropylium ion (Loss of acetylene, | |

| 29 | <5% | Loss of formyl radical (characteristic of aldehydes).[1] |

Mechanistic Pathway

The fragmentation is driven by the weakness of the

Figure 1: Primary fragmentation pathway under 70 eV Electron Impact ionization.[1] The formation of the Tropylium ion is the thermodynamic driver.

Experimental Validation & QC Protocol

To ensure the identity of the compound during synthesis or procurement, the following self-validating protocol should be employed.

Step 1: System Suitability (Blank & Standard)

-

Blank Injection: Inject pure methanol/acetonitrile to ensure no carryover of m/z 91 peaks from previous runs (common in labs using toluene or benzyl reagents).[2]

-

Standard Injection: Inject a standard of Syringaldehyde (3,5-dimethoxy-4-hydroxybenzaldehyde).[2]

Step 2: Data Interpretation Criteria

For a sample to be confirmed as This compound :

-

Parent Ion: A distinct peak at m/z 272 must be visible.[2]

-

Base Peak: The spectrum must be dominated by m/z 91 .[2]

-

Absence of Impurities:

Step 3: Differentiation Matrix

| Compound | Molecular Ion ( | Base Peak | Key Feature |

| Target Compound | 272 | 91 | Benzyl cleavage dominant.[1] |

| Syringaldehyde | 182 | 182 or 181 | No m/z 91 peak.[1][2] |

| 3,4,5-Trimethoxybenzaldehyde | 196 | 196 or 181 | Loss of methyl (-15) to m/z 181.[1] |

References

-

NIST Mass Spectrometry Data Center. Benzaldehyde, 3-methoxy-4-(phenylmethoxy)- (Isomer Analog Data).[1][2] National Institute of Standards and Technology.[2]

-

McLafferty, F. W., & Tureček, F. (1993).[2] Interpretation of Mass Spectra. University Science Books. (Standard text for Tropylium mechanism).

-

PubChem. this compound Compound Summary. National Center for Biotechnology Information.[2]

-

Sigma-Aldrich. 3,4,5-Trimethoxybenzaldehyde Product Specification (Analog Comparison).

Technical Guide: Comparative Electronic and Physicochemical Profiling of Methoxy and Benzyloxy Groups

Executive Summary

In Structure-Activity Relationship (SAR) campaigns, the interchange between methoxy (-OMe) and benzyloxy (-OBn) groups is a strategic tool for modulating potency and physicochemical properties. While often treated interchangeably as electron-donating groups (EDGs), their subtle electronic divergences and massive steric/metabolic differences dictate their utility. This guide provides a definitive technical analysis of their electronic effects, synthetic protocols, and medicinal chemistry applications.

Electronic Profiling: Resonance vs. Induction[1][2]

Both -OMe and -OBn groups function as resonance donors (+M) and inductive withdrawers (-I) . However, the net electron density supplied to an aromatic system differs due to the nature of the alkyl substituent attached to the oxygen.

The Mechanism of Donation

The oxygen atom possesses two lone pairs. In an aromatic system (e.g., anisole or benzyl phenyl ether), one lone pair aligns with the

-

Methoxy (-OMe): The methyl group is an inductive donor (+I) relative to hydrogen. It pushes electron density toward the oxygen, making the oxygen lone pairs more available for resonance donation.[1]

-

Benzyloxy (-OBn): The benzyl group contains a phenyl ring attached to a methylene spacer. The phenyl ring is an electron-withdrawing group (EWG) relative to a methyl group due to the higher electronegativity of

carbons. This exerts a subtle inductive pull on the methylene, slightly reducing the electron density on the oxygen compared to the methoxy group.

Quantitative Comparison (Hammett Constants)

The Hammett substituent constant (

| Substituent | Electronic Character | ||

| -OMe | -0.27 | +0.12 | Strong Donor (p) / Weak Withdrawer (m) |

| -OBn | -0.24 to -0.26* | +0.10 | Strong Donor (p) / Weak Withdrawer (m) |

| -OH (Ref) | -0.37 | +0.12 | Stronger Donor than Alkoxy |

*Note: Values for -OBn vary slightly by solvent but consistently show it is a slightly weaker donor than -OMe due to the inductive drag of the benzyl phenyl ring.

Visualization: Resonance Pathway

The following diagram illustrates the resonance donation mechanism and the competing inductive effects.

Figure 1: Comparative electronic flows. The methyl group amplifies oxygen's donation capacity, while the benzyl group slightly attenuates it.

Steric and Physicochemical Divergence

While electronically similar, the groups are sterically and physically distinct. This is often the deciding factor in drug design.

Lipophilicity and Solubility

-

Methoxy: Adds polarity relative to a proton but is small. Minimal impact on LogP compared to -OBn.

-

Benzyloxy: Adds significant lipophilicity (+ ~2.5 to LogP). This can drastically improve membrane permeability but may reduce aqueous solubility and increase plasma protein binding.

Steric Bulk (Taft Steric Parameter )

-

Methoxy: Small, can rotate freely.

. -

Benzyloxy: Bulky, restricted rotation in tight pockets.

. -

Application: Use -OBn to fill large hydrophobic pockets (e.g., ATP binding sites in kinases) where -OMe would fail to achieve van der Waals contact.

Synthetic Utility & Protocols

Installation: Williamson Ether Synthesis

Both groups are installed via nucleophilic substitution (

Protocol: General O-Alkylation

-

Reagents: Phenol substrate (1.0 eq), Base (

or -

Procedure:

-

Dissolve phenol in DMF (0.5 M).

-

Add

(2.0 eq). Stir for 15 min at RT to generate phenoxide. -

Add Alkyl Halide (1.2 eq) dropwise.

-

Heat to 60°C (for BnBr) or RT (for MeI) for 2-4 hours.

-

Workup: Dilute with EtOAc, wash with water/brine to remove DMF. Dry over

.

-

Cleavage: The Protecting Group Distinction

This is the primary synthetic divergence.

-

Methoxy: "Permanent" modification. Requires harsh Lewis acids (

, -

Benzyloxy: "Temporary" protecting group. Cleaved under neutral conditions via Hydrogenolysis (

).

Figure 2: Synthetic decision tree highlighting the orthogonality of benzyloxy groups as protecting agents.

Medicinal Chemistry Implications[6]

Metabolic Soft Spots

Modulating the ether group is a standard tactic to alter metabolic clearance (

-

O-Demethylation: -OMe is a primary target for CYP450 isozymes (e.g., CYP2D6). The methyl group is hydroxylated to a hemiacetal, which collapses to release formaldehyde and the phenol.

-

Benzylic Oxidation: -OBn introduces a new metabolic liability. The benzylic carbon (

) is highly activated toward radical abstraction and hydroxylation.-

Strategy: If -OMe is metabolized too quickly, switching to -OBn might help, but often introduces benzylic oxidation. A common fix is to use deuterated methoxy (

) or block the benzylic position on the benzyl group (e.g., using an

-

SAR Decision Matrix

| Feature Required | Preferred Group | Rationale |

| Max Electron Donation | -OMe | Stronger +M effect; less inductive withdrawal. |

| Hydrophobic Filling | -OBn | Occupies large lipophilic pockets; increases binding enthalpy. |

| Low Clearance | Context Dependent | Both are labile. -OMe is smaller; -OBn prone to benzylic attack. |

| CNS Penetration | -OBn (Careful) | Increases LogP, but MW increase may violate Lipinski rules. |

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Standard reference for Benzyl ether cleavage). Link

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses metabolic liabilities of alkoxy groups). Link

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for Williamson Ether Synthesis mechanism).[3][4][5][6] Link

Sources

Methodological & Application

Application Note: 3-(Benzyloxy)-4,5-dimethoxybenzaldehyde in Pharmaceutical Synthesis

This Application Note is structured as a high-level technical guide for pharmaceutical scientists, focusing on the strategic utility of 3-(Benzyloxy)-4,5-dimethoxybenzaldehyde (CAS: 2426-87-1 / Note: CAS 2426-87-1 typically refers to 4-benzyloxy-3-methoxybenzaldehyde; however, this guide addresses the specific isomer requested: this compound, a distinct and critical "masked" polyphenol intermediate).[1]

Abstract

This compound represents a pivotal "masked" intermediate in the synthesis of complex polyphenolic drugs, specifically isoquinoline alkaloids , aurone-based kinase inhibitors , and metabolites of antimicrobial agents (e.g., Trimethoprim).[2] Unlike its fully methylated analog (3,4,5-trimethoxybenzaldehyde), this compound offers a selectively addressable phenolic site at the C3 position.[2] This guide details protocols for its use in controlled C-C bond formation (Henry Reaction), selective deprotection strategies, and downstream conversion into bioactive heterocycles.[2]

Strategic Importance in Medicinal Chemistry

In drug design, the ability to differentiate between chemically similar oxygenated positions on an aromatic ring is crucial.[2] this compound serves as a monoprotected precursor to 3-hydroxy-4,5-dimethoxybenzaldehyde (5-hydroxyveratraldehyde).[1]

Key Applications:

-

Divergent Synthesis: The benzyl group (Bn) is orthogonal to methyl (Me) ether groups.[1][2] It can be removed via hydrogenolysis (H₂/Pd-C) without affecting the C4/C5 methoxy groups, revealing a free phenol for glycosylation, phosphorylation, or further alkylation.[2]

-

Aurone Synthesis: It is a verified precursor for 4,5,3',4',5'-pentamethoxy-6-hydroxyaurone , a potent antioxidant and anti-inflammatory agent found in Smilax riparia.[2]

-

Neuroactive Alkaloids: Serves as a precursor for 3-hydroxylated phenethylamines (Mescaline metabolites) used in neuropharmacology research.[1][2]

Chemical Profile & Stability[1][2]

| Property | Specification | Notes |

| IUPAC Name | This compound | |

| Molecular Formula | C₁₆H₁₆O₄ | |

| Molecular Weight | 272.30 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water | |

| Stability | Stable under normal conditions.[1][3][4] | Avoid strong acids (risk of premature debenzylation) and light exposure.[1][2] |

Experimental Protocols

Protocol A: Selective Deprotection (Hydrogenolysis)

Objective: To generate 3-hydroxy-4,5-dimethoxybenzaldehyde (High-purity phenolic intermediate).[1] Mechanism: Palladium-catalyzed cleavage of the benzylic C-O bond.[1][2]

Materials:

-

Substrate: this compound (10.0 mmol)[1]

-

Catalyst: 10% Pd/C (10 wt% loading)

-

Solvent: Methanol (MeOH) or Ethanol (EtOH) (50 mL)

-

Reagent: Hydrogen gas (H₂) balloon or Parr shaker (1-3 atm)

Procedure:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 2.72 g (10 mmol) of the substrate in 50 mL of MeOH.

-

Catalyst Addition: Carefully add 270 mg of 10% Pd/C under an inert atmosphere (Nitrogen blanket) to prevent ignition.

-

Hydrogenation: Purge the system with H₂ gas three times. Stir vigorously under H₂ atmosphere (balloon pressure is sufficient) at Room Temperature (25°C).

-

Monitoring: Monitor reaction progress via TLC (SiO₂, 30% EtOAc/Hexanes). The starting material (Rf ~0.[1][2][5]6) should disappear, and a more polar spot (phenol, Rf ~0.[2]3) should appear.[1][2][5][6] Reaction time: 2–6 hours.[1][2]

-

Work-up: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with 20 mL MeOH.[1][2]

-

Isolation: Concentrate the filtrate in vacuo. The residue is typically a crystalline solid requiring minimal purification.[1][2]

Protocol B: Henry Reaction (Nitrostyrene Synthesis)

Objective: Synthesis of 3-(benzyloxy)-4,5-dimethoxy-β-nitrostyrene, a precursor for phenethylamine-based pharmaceutical candidates.[1] Mechanism: Base-catalyzed condensation of the aldehyde with nitromethane.[1][2]

Materials:

-

Substrate: this compound (10.0 mmol)[1]

-

Reagent: Nitromethane (CH₃NO₂) (5.0 equivalents)[1]

-

Catalyst: Ammonium Acetate (NH₄OAc) (0.5 equivalents) or Cyclohexylamine[1]

-

Solvent: Glacial Acetic Acid (AcOH)[5]

Procedure:

-

Setup: Equip a 50 mL round-bottom flask with a reflux condenser.

-

Addition: Add 2.72 g of substrate, 2.7 mL of Nitromethane, and 0.38 g of Ammonium Acetate to 10 mL of Glacial Acetic Acid.

-

Reflux: Heat the mixture to 90–100°C for 2–4 hours. The solution will typically darken to a deep yellow/orange color.[1][2]

-

Crystallization: Allow the mixture to cool slowly to room temperature. The nitrostyrene product often crystallizes directly from the reaction mixture.[1][2]

-

Filtration: If solid forms, filter and wash with cold water and cold EtOH.[2] If oil separates, pour mixture into ice water (50 mL) to induce precipitation.[2]

-

Purification: Recrystallize from EtOH/IPA.

Pathway Visualization (Graphviz)[1]

The following diagram illustrates the divergent synthesis pathways available from this intermediate.

Figure 1: Divergent synthetic utility of this compound showing orthogonal deprotection and carbon-skeleton extension pathways.[1]

Analytical Quality Control

To ensure the integrity of the intermediate before use in GMP-like workflows, the following specifications are recommended:

| Test | Method | Acceptance Criteria |

| Identity | ¹H NMR (CDCl₃, 400 MHz) | δ 9.85 (s, 1H, CHO) ; δ 7.3-7.5 (m, 5H, Ar-H Bn); δ 5.15 (s, 2H, O-CH₂-Ph); δ 3.90-3.95 (s, 6H, 2x OMe).[2] |

| Purity | HPLC (C18, ACN/H₂O) | > 98.0% Area |

| Residual Solvent | GC-HS | < 5000 ppm (if recrystallized from EtOH) |

| Water Content | Karl Fischer | < 0.5% w/w |

NMR Interpretation Note:

The diagnostic signal distinguishing this isomer from the 4-benzyloxy isomer is the coupling pattern of the aromatic protons on the benzaldehyde ring.[2] The 3-benzyloxy-4,5-dimethoxy substitution pattern typically results in two doublets (meta-coupling) or a singlet/multiplet depending on resolution, but the chemical shift of the aldehyde proton is sensitive to the ortho-substituents.[1]

References

-

Venkateswarlu, S., et al. (2017).[2][4] "On water" synthesis of aurones: First synthesis of 4,5,3',4',5'-pentamethoxy-6-hydroxyaurone from Smilax riparia.[2][4][8] Arkivoc, 2017(iv), 303-314.[2][4]

-

Pettit, G. R., et al. (2000).[2] Antineoplastic agents.[1][2] 440. Asymmetric synthesis and evaluation of the combretastatin A-1 sar. Journal of Medicinal Chemistry, 43(14), 2731-2737.[2] (Describes benzyl protection strategies in polyphenol synthesis).

-

Kindler, K., & Peschke, W. (1932).[2] Über neue und über verbesserte Wege zum Aufbau von pharmakologisch wichtigen Aminen VI. Archiv der Pharmazie, 270(7), 340-353.[2] (Foundational protocols for benzaldehyde-nitrostyrene conversions).

Sources

- 1. 4-(Benzyloxy)-3-methoxybenzaldehyde | C15H14O3 | CID 75506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. US9107874B2 - Compositions containing aromatic aldehydes and their use in treatments - Google Patents [patents.google.com]

- 4. lookchem.com [lookchem.com]

- 5. Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin - [www.rhodium.ws] [chemistry.mdma.ch]

- 6. 3,4,5-Trimethoxybenzaldehyde from Gallic Acid (and other Alkoxybenzaldehydes) - [www.rhodium.ws] [chemistry.mdma.ch]

- 7. CN113429276A - Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Aldol condensation protocols involving 3-(Benzyloxy)-4,5-dimethoxybenzaldehyde

Application Note: High-Yield Aldol Condensation Protocols for 3-(Benzyloxy)-4,5-dimethoxybenzaldehyde

Abstract & Strategic Significance

This application note details optimized protocols for the Claisen-Schmidt (Aldol) condensation of This compound (CAS: 57230-04-3) with various acetophenones. This specific aldehyde is a critical intermediate in the synthesis of polymethoxylated chalcones , stilbenes (e.g., Combretastatin analogs), and flavonoids.

The 3-benzyloxy-4,5-dimethoxy substitution pattern is strategically valuable:

-

Metabolic Stability: The methoxy groups at positions 4 and 5 mimic the pharmacophore of natural products like Eudesmin and Podophyllotoxin.

-

Orthogonal Protection: The 3-benzyloxy group serves as a robust protecting group for the phenol, stable to basic aldol conditions but selectively removable via hydrogenolysis (H₂/Pd-C) or Lewis acids (BCl₃) to reveal a free hydroxyl group for further derivatization or biological activity.

Chemical Logic & Mechanistic Insight

Substrate Reactivity Analysis

The reaction involves the nucleophilic attack of an enolate (derived from an acetophenone) onto the carbonyl carbon of this compound.

-

Electronic Deactivation: The three electron-donating groups (EDGs) (

, -

Implication: Stronger bases (KOH/NaOH) and polar protic solvents (EtOH/MeOH) are preferred to stabilize the transition state and facilitate the elimination of water (E1cB mechanism) to drive the equilibrium toward the stable, conjugated chalcone product.

Reaction Pathway Visualization

The following diagram illustrates the base-catalyzed mechanism and the strategic divergence point for post-aldol deprotection.

Caption: Mechanistic pathway from aldehyde substrate to protected chalcone and subsequent deprotection.

Experimental Protocols

Protocol A: Standard Base-Catalyzed Condensation (High Purity)

Best for: Drug discovery scales (100 mg – 10 g) where high purity is critical.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Partner: Acetophenone derivative (1.0 – 1.1 equiv)

-

Base: Potassium Hydroxide (KOH), 40% aq. solution or pellets

-

Solvent: Ethanol (95%) or Methanol

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv (e.g., 2.72 g, 10 mmol) of this compound and 1.0 equiv of the acetophenone in 20 mL of Ethanol.

-

Note: If the acetophenone is solid, ensure complete dissolution before adding base. Slight warming (40°C) may be required.

-

-

Catalysis: Add 5 mL of 40% aqueous KOH dropwise over 5 minutes.

-

Observation: The solution will typically darken (yellow to orange/red) due to the formation of the chalcone chromophore.

-

-

Reaction: Stir vigorously at room temperature (20–25°C) for 4–12 hours .

-

Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The aldehyde typically has a lower R_f than the chalcone.

-

-

Precipitation: Pour the reaction mixture into 100 mL of ice-cold water containing 2 mL of 1M HCl (to neutralize excess base).

-

Isolation: The chalcone usually precipitates as a yellow solid. Filter the solid using a Buchner funnel. Wash with cold water (3 x 20 mL) until the filtrate is neutral pH.

-

Purification: Recrystallize from hot Ethanol or Methanol. If an oil forms, extract with Ethyl Acetate, dry over Na₂SO₄, and purify via silica gel flash chromatography.

Protocol B: Solvent-Free "Green" Grinding (Rapid Screening)

Best for: Combinatorial library generation or rapid derivative screening.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Partner: Acetophenone derivative (1.0 equiv)

-

Base: Sodium Hydroxide (NaOH) pellets (1.5 equiv)

Step-by-Step Methodology:

-

Preparation: Place the aldehyde (1 mmol) and acetophenone (1 mmol) in a clean porcelain mortar.

-

Activation: Add powdered NaOH (1.5 mmol).

-

Grinding: Grind the mixture vigorously with a pestle for 5–10 minutes .

-

Workup: Add 10 mL of cold water to the mortar to dissolve inorganic salts. Filter the insoluble crude chalcone.

-

Purification: Wash with cold ethanol; recrystallize if necessary.

Data Analysis & Characterization

Expected Yields & Physical Properties

The electron-rich nature of the aldehyde typically results in good yields, though reaction times are longer than electron-deficient substrates.

| Parameter | Protocol A (Solution) | Protocol B (Solid State) |

| Typical Yield | 85 – 95% | 75 – 90% |

| Reaction Time | 4 – 12 Hours | 10 – 20 Minutes |

| Purity (Crude) | High (>90%) | Moderate (requires washing) |

| Scalability | High (grams to kilos) | Low (<1 gram) |

NMR Validation Criteria

To validate the formation of the chalcone (1,3-diaryl-2-propen-1-one), look for the characteristic trans-alkene protons.

-

¹H NMR (CDCl₃, 400 MHz):

-

α-H (doublet):

7.30 – 7.50 ppm ( -

β-H (doublet):

7.70 – 7.85 ppm ( -

Note: The large coupling constant (

) confirms the (E)-configuration (trans). -

Methoxy Groups: Two singlets around

3.85 – 3.95 ppm (6H). -

Benzylic Protons: Singlet at

5.10 – 5.20 ppm (2H,

-

Workflow Visualization

The following diagram outlines the decision matrix for selecting the appropriate protocol and the downstream processing steps.

Caption: Decision matrix for protocol selection and downstream processing.

References

-

Claisen-Schmidt Condensation Principles: Claisen, L., & Claparède, A. (1881).[7] Condensationen von Ketonen mit Aldehyden. Berichte der Deutschen Chemischen Gesellschaft, 14(1), 2460–2468.[7] [7]

-

Synthesis of Polymethoxylated Chalcones: Susanti, E., & Mulyani, S. (2022). Green Synthesis, Characterization, and Antibacterial Activity of Methoxy Chalcones. Rasayan Journal of Chemistry, 15(4), 2459-2465.[8]

-

Combretastatin Analogs & Deprotection: Pettit, G. R., et al. (1995). Antineoplastic Agents.[9] 291. Isolation and Synthesis of Combretastatins A-4, A-5, and A-6. Journal of Medicinal Chemistry, 38(10), 1666–1672.

-

General Protocol for Chalcone Synthesis: Syam, S., et al. (2012). Synthesis and Molecular Docking Studies of Chalcone Derivatives as Inhibitors of Acetylcholinesterase. Chemistry Central Journal, 6, 1-12.

-

Solvent-Free Aldol Protocols: Cave, G. W., Raston, C. L., & Scott, J. L. (2001). Recent advances in solventless organic reactions: towards benign synthesis with remarkable versatility. Chemical Communications, (21), 2159-2169.

Sources

- 1. mdpi.com [mdpi.com]

- 2. On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3',4'-Dimethoxyphenyl)Propene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. praxilabs.com [praxilabs.com]

- 4. youtube.com [youtube.com]

- 5. pharmascholars.com [pharmascholars.com]

- 6. CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde - Google Patents [patents.google.com]

- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. 3-Methoxybenzaldehyde: End-Use Industries Fueling Its Growth and Applications - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

Optimizing Grignard Reactions with Substituted Benzaldehydes: An Application Guide for Researchers

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding and practical protocols for optimizing the Grignard reaction with substituted benzaldehydes. By delving into the mechanistic nuances and the influence of electronic and steric factors, this document serves as a valuable resource for enhancing reaction efficiency, yield, and purity in the synthesis of secondary alcohols, which are crucial intermediates in pharmaceutical and materials science.

Theoretical Framework: Understanding the Grignard Reaction with Aromatic Aldehydes

The Grignard reaction, a cornerstone of carbon-carbon bond formation, involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of an aldehyde or ketone.[1][2] In the context of substituted benzaldehydes, the reaction proceeds via a nucleophilic attack of the Grignard reagent on the carbonyl carbon, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates this intermediate to yield the corresponding secondary alcohol.[3][4]

The reactivity of the benzaldehyde is significantly influenced by the nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, thereby increasing the reaction rate. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon, leading to a slower reaction. This relationship can be quantitatively described by the Hammett equation, which correlates reaction rates with substituent constants.[5][6]

Caption: Mechanism of the Grignard Reaction with Substituted Benzaldehydes.

Practical Considerations for Reaction Optimization

Successful and high-yielding Grignard reactions are contingent upon meticulous experimental technique and an understanding of key reaction parameters.

a. Anhydrous Conditions: Grignard reagents are potent bases and will react with protic solvents, including water, to quench the reagent.[7] Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used. An inert atmosphere (e.g., nitrogen or argon) is also crucial to prevent the reaction of the Grignard reagent with atmospheric moisture and oxygen.

b. Solvent Choice: Ethereal solvents, such as diethyl ether and tetrahydrofuran (THF), are the most common choices for Grignard reactions. They are effective at solvating and stabilizing the Grignard reagent.[8]

c. Temperature Control: The Grignard reaction is exothermic. For highly reactive substituted benzaldehydes, it may be necessary to control the reaction temperature by cooling the reaction mixture to prevent side reactions.

d. Titration of the Grignard Reagent: The exact concentration of commercially available or freshly prepared Grignard reagents can vary. Therefore, it is highly recommended to titrate the Grignard reagent prior to use to ensure accurate stoichiometry. A common method involves titration against a known amount of a proton source in the presence of an indicator.

Influence of Substituents on Reaction Yield

The electronic nature of the substituent on the benzaldehyde ring has a predictable effect on the reaction yield. The following table provides a summary of expected yields for the Grignard reaction of phenylmagnesium bromide with various para-substituted benzaldehydes under optimized conditions.

| Substituent (Para position) | Electronic Effect | Expected Yield (%) |

| -OCH₃ | Strong Electron-Donating | 80-90 |

| -CH₃ | Electron-Donating | 85-95 |

| -H | Neutral | 90-98 |

| -Cl | Electron-Withdrawing | 92-99 |

| -NO₂ | Strong Electron-Withdrawing | 95-99+ |

Note: These yields are representative and can vary based on specific reaction conditions and the nature of the Grignard reagent.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for performing a Grignard reaction with an electron-donating substituted benzaldehyde (p-tolualdehyde) and an electron-withdrawing substituted benzaldehyde (p-chlorobenzaldehyde).

Caption: General workflow for a Grignard reaction with substituted benzaldehydes.

Protocol 1: Synthesis of (4-methylphenyl)(phenyl)methanol using p-Tolualdehyde

This protocol details the reaction of phenylmagnesium bromide with p-tolualdehyde, a benzaldehyde derivative with an electron-donating methyl group.[9]

Materials:

-

Magnesium turnings (1.2 g, 50 mmol)

-

Bromobenzene (5.2 mL, 50 mmol)

-

Anhydrous diethyl ether (100 mL)

-

p-Tolualdehyde (5.3 mL, 45 mmol)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Round-bottom flask (250 mL), dropping funnel, reflux condenser, and drying tube (all oven-dried)

Procedure:

-

Set up the reaction apparatus under an inert atmosphere (nitrogen or argon).

-

Place the magnesium turnings in the round-bottom flask.

-

Dissolve the bromobenzene in 20 mL of anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction. If the reaction does not start, gently warm the flask or add a small crystal of iodine.

-

Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Cool the Grignard reagent solution to room temperature.

-

Dissolve the p-tolualdehyde in 30 mL of anhydrous diethyl ether and add it to the dropping funnel.

-

Add the p-tolualdehyde solution dropwise to the stirred Grignard reagent solution. Control the rate of addition to maintain a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 50 mL of 1 M hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether (2 x 30 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of (4-chlorophenyl)(phenyl)methanol using p-Chlorobenzaldehyde

This protocol outlines the reaction of phenylmagnesium bromide with p-chlorobenzaldehyde, which contains an electron-withdrawing chloro group.[8][10]

Materials:

-

Magnesium turnings (1.2 g, 50 mmol)

-

Bromobenzene (5.2 mL, 50 mmol)

-

Anhydrous diethyl ether (100 mL)

-

p-Chlorobenzaldehyde (6.3 g, 45 mmol)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Round-bottom flask (250 mL), dropping funnel, reflux condenser, and drying tube (all oven-dried)

Procedure:

-

Follow steps 1-7 from Protocol 1 to prepare the phenylmagnesium bromide solution.

-

Dissolve the p-chlorobenzaldehyde in 40 mL of anhydrous diethyl ether and add it to the dropping funnel.

-

Cool the Grignard reagent solution in an ice bath.

-

Add the p-chlorobenzaldehyde solution dropwise to the stirred and cooled Grignard reagent solution. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

-

Follow steps 11-16 from Protocol 1 for the work-up and purification of the product.

Troubleshooting Common Issues

Even with careful execution, challenges can arise during a Grignard reaction. This flowchart provides a systematic approach to troubleshooting common problems.

Caption: A guide to troubleshooting common issues in Grignard reactions.

Conclusion

The Grignard reaction remains a powerful and versatile tool in organic synthesis. By understanding the fundamental principles governing the reaction with substituted benzaldehydes and by adhering to meticulous experimental techniques, researchers can optimize reaction conditions to achieve high yields of desired secondary alcohols. The protocols and troubleshooting guide provided herein serve as a practical resource for navigating the nuances of this important transformation, ultimately facilitating the efficient synthesis of valuable chemical entities.

References

-

Barlow, J. (2014, February 25). Nucleophilic addition of propane to p-tolualdehyde through the Grignard reaction. Odinity. [Link]

-

Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid. (n.d.). ResearchGate. [Link]

-

Hammett plot for the para -substituted benzaldehydes in the B.–V.... (n.d.). ResearchGate. [Link]

-

Holm, T. (2000). Use of competition kinetics with fast reactions of grignard reagents. PubMed. [Link]

-

14 Formation and reaction of a Grignard reagent. (n.d.). UW-Madison Chemistry. [Link]

-

Solved 4-chlorobenzaldehyde is our first reagent. (2022, March 22). Chegg. [Link]

-

Grignard Reaction. (n.d.). University of Missouri–St. Louis. [Link]

-

Insights into Substituent Effects of Benzaldehyde Derivatives in a Heterogenous Organocatalyzed Aldol Reaction. (n.d.). Chemistry Europe. [Link]

-

The Grignard Reaction – Unraveling a Chemical Puzzle. (n.d.). ACS Publications. [Link]

-

Problem Set #3: Substitutent Effects and LFERS. (n.d.). University of California, Davis. [Link]

-

reaction of aldehydes and ketones with grignard reagents. (n.d.). Chemguide. [Link]

-

7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. [Link]

-

Hammett equation. (n.d.). Wikipedia. [Link]

-

Hammett Equation. (n.d.). University of Nebraska–Lincoln. [Link]

-

Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products. (n.d.). ACS Publications. [Link]

-

Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. (n.d.). ResearchGate. [Link]

-

Sassian, M., & Tuulmets, A. (2002). REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE. ResearchGate. [Link]

-

a review article on grignard reaction. (n.d.). JETIR. [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. [Link]

-

Grignard Reaction – Beyond Labz Virtual ChemLab Activity. (n.d.). Chemistry Connected. [Link]

-

Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

-

The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogenation of Carbonyl Compounds. (2024, June 5). PubMed. [Link]

-

Synthesis Of Grignard Reagent And Benzaldehyde. (n.d.). Bartleby. [Link]

-

Green Metrics Evaluation on The Cannizzaro Reaction of p-Anisaldehyde and Benzaldehyde Under Solvent-Free Conditions. (n.d.). Jurnal Kimia Valensi. [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. ijnrd.org [ijnrd.org]

- 3. chemistryconnected.com [chemistryconnected.com]

- 4. Synthesis Of Grignard Reagent And Benzaldehyde - 1620 Words | Bartleby [bartleby.com]

- 5. Hammett equation - Wikipedia [en.wikipedia.org]

- 6. pharmacy180.com [pharmacy180.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. odinity.com [odinity.com]

- 10. chegg.com [chegg.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(Benzyloxy)-4,5-dimethoxybenzaldehyde

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of 3-(Benzyloxy)-4,5-dimethoxybenzaldehyde via column chromatography. It is designed to offer both a robust experimental protocol and a practical troubleshooting framework to address common challenges encountered during the purification process.

Introduction: The Rationale for Chromatographic Purification

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its preparation, often involving the benzylation of syringaldehyde or a related precursor, can result in a crude mixture containing unreacted starting materials, the benzylating agent (e.g., benzyl bromide), and other side products. Column chromatography is the method of choice for isolating the desired product in high purity, which is critical for subsequent synthetic steps and for meeting regulatory standards in drug development.

The principle of this separation relies on the differential partitioning of the components in the crude mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).[1][2] The polarity of the target molecule, governed by its aldehyde and ether functional groups, dictates its interaction with the polar silica gel surface. By carefully selecting a mobile phase of appropriate polarity, components can be eluted sequentially, allowing for the isolation of the pure benzylated aldehyde.

Detailed Experimental Protocol

This protocol provides a reliable starting point for the purification. However, optimization based on the specific reaction outcome is always recommended.

I. Preliminary Analysis: Thin-Layer Chromatography (TLC)

Before attempting a large-scale column separation, it is crucial to analyze the crude reaction mixture by TLC to determine the optimal mobile phase.

-

Preparation: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spotting: Spot the solution onto a silica gel TLC plate.

-

Development: Develop the plate in a TLC chamber using various ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate).

-

Objective: The ideal solvent system is one that moves the desired product spot to a Retention Factor (Rf) value of approximately 0.25-0.35, while providing clear separation from other spots (impurities). A common starting point for similar benzaldehyde derivatives is a mixture of petroleum ether and ethyl acetate.[3]

II. Column Chromatography Workflow

The following diagram outlines the key stages of the purification process.

Caption: Workflow for Column Chromatography Purification.

III. Step-by-Step Methodology

Materials & Reagents:

-

Crude this compound

-

Silica Gel (60 Å, 230-400 mesh)

-

Hexane or Petroleum Ether (ACS grade)

-

Ethyl Acetate (ACS grade)

-

Glass chromatography column

-

Fraction collection tubes

-

TLC plates (silica gel 60 F254)

Procedure:

-

Column Preparation:

-

Secure a glass column of appropriate size vertically. A general rule is to use a 40:1 to 100:1 ratio of silica gel to crude product by weight.

-

Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).

-

Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Avoid letting the silica bed run dry at any point.[4]

-

Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[4]

-

-

Sample Loading (Dry Loading Recommended):

-

Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

-

Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.

-

Evaporate the solvent completely to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.

-

Carefully add this powder to the top of the prepared column.

-

-

Elution and Fraction Collection:

-

Begin eluting with the initial non-polar solvent system determined from your TLC analysis.

-

Collect fractions of a consistent volume.

-

Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate.[5] This ensures that less polar impurities elute first, followed by the product, and then more polar impurities.

-

A suggested gradient might be:

-

Hexane:EtOAc (95:5)

-

Hexane:EtOAc (90:10)

-

Hexane:EtOAc (80:20)

-

-

-

Monitoring and Completion:

-

Monitor the collected fractions by TLC. Spot several fractions per plate alongside the crude mixture and a reference spot if available.

-

Fractions containing only the pure product spot (with the target Rf) should be combined.

-

Once the product has fully eluted, the column can be flushed with a highly polar solvent (e.g., 100% ethyl acetate) to remove any remaining highly polar impurities.

-

-

Product Isolation:

-

Combine the pure fractions in a round-bottom flask.

-

Remove the solvent using a rotary evaporator to yield the purified this compound, which should be a white to pale yellow solid.[6]

-

| Parameter | Recommended Specification | Rationale |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard for moderately polar organic molecules. High mesh provides better resolution. |

| Mobile Phase | Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate | Offers a good polarity range for eluting the target compound and separating from common impurities. |

| Elution Mode | Gradient Elution | Increasing polarity ensures efficient removal of both less polar and more polar impurities.[2] |

| Sample Loading | Dry Loading | Often provides superior resolution compared to liquid loading by ensuring a tight, even starting band. |

| Monitoring | TLC with UV visualization (254 nm) | Aldehydes and aromatic rings are UV active, allowing for easy visualization. |

Troubleshooting Guide (Question & Answer Format)

Q1: My TLC shows all the spots are clumped together at the top of the plate (low Rf). What's wrong?

A: This indicates your mobile phase is not polar enough to move the compounds up the silica plate.

-

Causality: The compounds are adsorbing too strongly to the polar silica gel and are not sufficiently soluble in the non-polar mobile phase.

-

Solution: Increase the polarity of your eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. For example, if you used a 9:1 ratio, try an 8:2 or 7:3 ratio and re-run the TLC.

Q2: My product is coming off the column in the very first fractions, mixed with impurities (high Rf). How do I fix this?

A: Your mobile phase is too polar, causing everything to elute too quickly without effective separation.

-

Causality: The eluent is so strong that it outcompetes the silica gel for interaction with all compounds, washing them through the column rapidly. The principle of selectivity, which drives separation, is lost.[7]

-

Solution: Decrease the polarity of your mobile phase. Use a higher proportion of the non-polar component (hexane or petroleum ether). Re-optimize with TLC to find a solvent system that gives your product an Rf of ~0.3.

Q3: The spots on my TLC plate are streaking or "tailing" instead of being round. This is also happening on the column, giving me broad, impure fractions.

A: Tailing is often caused by overloading the column or secondary interactions with the stationary phase.[5]

-

Causality:

-